Leucomalure Leucomalure Leucomalure is a natural product found in Leucoma salicis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1861453
InChI: InChI=1S/C21H38O2/c1-3-5-7-8-9-10-11-12-14-16-19-21(23-19)17-20-18(22-20)15-13-6-4-2/h6,13,18-21H,3-5,7-12,14-17H2,1-2H3/b13-6-/t18-,19+,20+,21-/m0/s1
SMILES:
Molecular Formula: C21H38O2
Molecular Weight: 322.5 g/mol

Leucomalure

CAS No.:

Cat. No.: VC1861453

Molecular Formula: C21H38O2

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Leucomalure -

Specification

Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
IUPAC Name (2S,3R)-2-[(Z)-pent-2-enyl]-3-[[(2S,3R)-3-undecyloxiran-2-yl]methyl]oxirane
Standard InChI InChI=1S/C21H38O2/c1-3-5-7-8-9-10-11-12-14-16-19-21(23-19)17-20-18(22-20)15-13-6-4-2/h6,13,18-21H,3-5,7-12,14-17H2,1-2H3/b13-6-/t18-,19+,20+,21-/m0/s1
Standard InChI Key TWQDAGQBBAFCRD-OUNPTJBUSA-N
Isomeric SMILES CCCCCCCCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)C/C=C\CC
Canonical SMILES CCCCCCCCCCCC1C(O1)CC2C(O2)CC=CCC

Introduction

Chemical Structure and Properties

Leucomalure is chemically identified as (3Z,6R*,7S*,9R*,10S*)-cis-6,7-cis-9,10-diepoxy-3-henicosene. Its structure features two epoxide groups in cis configuration and a Z-configured double bond at the 3-position of a 21-carbon chain (henicosene) .

The compound possesses several stereogenic centers, resulting in multiple possible stereoisomers. The biologically active form has specific stereochemical configurations that are recognized by the olfactory receptors of male Satin moths .

Table 1: Physical and Chemical Properties of Leucomalure

PropertyValue
Molecular FormulaC21H38O2
Molecular Weight322.5 g/mol
IUPAC Name(2S,3R)-2-[(Z)-pent-2-enyl]-3-[[(2S,3R)-3-undecyloxiran-2-yl]methyl]oxirane
InChI KeyTWQDAGQBBAFCRD-OUNPTJBUSA-N
Structural FeaturesTwo cis-epoxide groups, one Z-configured double bond
Number of Stereogenic CentersMultiple (primarily at positions 6, 7, 9, and 10)

Stereochemistry

The stereochemistry of Leucomalure is critically important for its biological activity. Research has demonstrated that different stereoisomers can exhibit varying levels of biological activity .

Table 2: Major Stereoisomers of Leucomalure

StereoisomerConfigurationNotes
(3Z,6R*,7S*,9R*,10S*)-cis-6,7-cis-9,10-diepoxy-3-henicoseneNatural configurationPrimary active sex pheromone component
(3Z,6R*,7S*,9S*,10R*)-isomerAlternative configurationSynthesized and studied but biological activity differs from the natural isomer
cis-3,4-cis-6,7-diepoxy analogPositional isomerIdentified during synthesis studies

Synthesis Methods

Multiple synthetic approaches to Leucomalure have been developed, each with specific advantages in terms of stereoselectivity, yield, and practicality.

Synthesis via Acetylenic Intermediates

Research by Lizarraga and Mori (2001) demonstrated the synthesis of racemic Leucomalure and its (3Z,6R*,7S*,9S*,10R*)-isomer through acetylenic intermediates. This approach provides an unambiguous route to the target compound, though it yields a racemic mixture .

MethodStarting MaterialKey StepsAdvantagesLimitationsReference
Acetylenic IntermediatesAcetylenic compoundsStereoselective transformationsUnambiguous synthetic routeProduces racemic mixture requiring separationLizarraga & Mori (2001)
Chiral HPLC(3Z,9Z)-cis-6,7-epoxy-3,9-henicosadieneMCPBA oxidation, chiral HPLC separationYields optically active compounds with high purityRequires specialized chromatographic equipmentYamamoto et al. (1999)

Biological Function and Significance

Leucomalure serves as a major component of the female sex pheromone of the Satin moth (Leucoma salicis). This species belongs to the family Erebidae (formerly Lymantriidae), which includes numerous moths of ecological and economic importance .

The Satin Moth (Leucoma salicis)

Recent genomic research has provided significant insights into Leucoma salicis. The genome sequence spans approximately 733.2 megabases and contains 20,222 protein-coding genes. The genome is organized into 30 chromosomal pseudomolecules, including the Z sex chromosome .

Table 4: Genomic Details of Leucoma salicis

FeatureData
Genome Size733.2 megabases
Chromosomal Structure30 chromosomal pseudomolecules (29 autosomes + Z chromosome)
Protein-coding Genes20,222
Gene Transcripts20,389
Mitochondrial Genome Size15.73 kilobases
Assembly Quality (QV)67
BUSCO ScoreC:98.5%[S:98.0%,D:0.5%], F:0.4%,M:1.1%,n:5,286

This genomic information provides a foundation for understanding the genetic basis of pheromone production and reception in this species, potentially opening new avenues for research on Leucomalure and its biological role .

Analytical Methods for Leucomalure Characterization

The characterization and structural confirmation of Leucomalure rely on several sophisticated analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) analyses have been critical in determining the chemical structures of Leucomalure and its stereoisomers. These techniques provide detailed information about the connectivity of atoms and the stereochemical relationships between different parts of the molecule .

Research Applications

The study of Leucomalure extends beyond understanding its natural biological function, finding applications in several research domains.

Contributions to Synthetic Organic Chemistry

The synthesis of Leucomalure has contributed to the development of methodologies in organic chemistry, particularly in:

  • Stereoselective epoxidation reactions

  • Chiral separation techniques

  • Structural analysis methods for complex organic molecules

These methodological advances have broader applications beyond the specific synthesis of Leucomalure, contributing to the general field of organic synthesis.

Future Research Directions

Research on Leucomalure continues to evolve, with several promising directions:

Advanced Synthetic Strategies

While several synthetic routes to Leucomalure have been developed, there remains interest in more efficient and scalable methods, particularly those that achieve high stereoselectivity without requiring extensive chromatographic separation of stereoisomers.

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Leucomalure and related compounds could help elucidate the molecular basis of pheromone recognition and provide insights for designing more effective pest management tools.

Integration with Genomic Data

With the availability of genomic data for Leucoma salicis, there are opportunities to study the genetic basis of pheromone production and reception, potentially leading to new approaches for pest control .

Ecological Impact Studies

More comprehensive studies on the ecological role of Leucomalure in natural settings could provide insights into the population dynamics of Satin moths and their interactions with other species in their ecosystems.

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